molecular formula C27H53O8P B1244168 1,2-Dilauroyl-Sn-Glycero-3-Phosphate

1,2-Dilauroyl-Sn-Glycero-3-Phosphate

Cat. No. B1244168
M. Wt: 536.7 g/mol
InChI Key: OKLASJZQBDJAPH-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dilauroyl-sn-glycero-3-phosphate is a 1-acyl-2-dodecanoyl-sn-glycerol-3-phosphate in which the 1-acyl group is also dodecanoyl (lauroyl). It is a 1-acyl-2-dodecanoyl-sn-glycero-3-phosphate and a dodecanoate ester. It is a conjugate acid of a 1,2-dilauroyl-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Molecular Recognition and Biomedical Applications

1,2-Dilauroyl-sn-glycero-3-phosphate has been identified as a key component in molecular recognition processes. For instance, its complexes with cationic poly(amidoamine) dendrimers can selectively bind DNA, including oligonucleotides. This property has significant implications for developing biomedical and bioanalytic devices, as well as drug delivery systems based on nucleic acids (Arteta et al., 2014).

Structural Properties in Lipid Mixtures

In studies exploring the structural properties of lipid mixtures, 1,2-Dilauroyl-sn-glycero-3-phosphate demonstrates unique behavior when mixed with other lipids. For example, its interaction with trehalose in air-dried binary lipid mixtures influences the thermal and mixing behavior of the lipid components, which is crucial for understanding the protective effects of sugars on dry membranes (Ricker et al., 2003).

Micelle Formation and Superstructures

The compound is also known for its ability to form micellar structures. It has been observed to form worm-like micelles in specific conditions, which can evolve into helical superstructures. This behavior is particularly interesting for the development of new materials and drug delivery systems (Betti et al., 2007).

Molecular Dynamics and Bilayer Phases

In molecular dynamics studies, 1,2-Dilauroyl-sn-glycero-3-phosphate has been used to understand the behavior of lipid bilayers. Its properties allow for accurate simulation of the hydration and orientation of lipid headgroups, which is essential for understanding the structure and function of biological membranes (Poger & Mark, 2010).

Interaction with Biomolecules and Drugs

The interaction of 1,2-Dilauroyl-sn-glycero-3-phosphate with various biomolecules and drugs has been studied extensively. For example, its interaction with griseofulvin, an antibiotic, has been examined to understand the drug's impact on lipid membrane properties. This research provides insights into the molecular mechanisms of drug action and the design of drug delivery systems (Corvis et al., 2006).

properties

Molecular Formula

C27H53O8P

Molecular Weight

536.7 g/mol

IUPAC Name

[(2R)-2-dodecanoyloxy-3-phosphonooxypropyl] dodecanoate

InChI

InChI=1S/C27H53O8P/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H2,30,31,32)/t25-/m1/s1

InChI Key

OKLASJZQBDJAPH-RUZDIDTESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCC

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dilauroyl-Sn-Glycero-3-Phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dilauroyl-Sn-Glycero-3-Phosphate
Reactant of Route 3
Reactant of Route 3
1,2-Dilauroyl-Sn-Glycero-3-Phosphate
Reactant of Route 4
Reactant of Route 4
1,2-Dilauroyl-Sn-Glycero-3-Phosphate
Reactant of Route 5
Reactant of Route 5
1,2-Dilauroyl-Sn-Glycero-3-Phosphate
Reactant of Route 6
Reactant of Route 6
1,2-Dilauroyl-Sn-Glycero-3-Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.